molecular formula C6H7N7O B13222793 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13222793
M. Wt: 193.17 g/mol
InChI Key: OWOPUZUOUHXYLA-UHFFFAOYSA-N
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Description

CAS Number: 1928759-91-4 Molecular Formula: C 6 H 7 N 7 O Molecular Weight: 193.17 g/mol 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one is a nitrogen-rich heterocyclic compound of significant interest in medicinal and agrochemical research. Its structure incorporates two privileged pharmacophores: a 1,2,3-triazole and a 2,5-dihydro-1,3,5-triazin-2-one (triazinone) ring. The 1,2,3-triazole moiety is widely utilized in drug discovery for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The triazinone core is a key scaffold found in compounds with a broad spectrum of reported biological activities . This combination makes the compound a valuable building block for developing novel active molecules. Research into analogous structures has demonstrated potential in various therapeutic areas. Specifically, hybrids containing triazole and similar nitrogen-containing heterocycles have been investigated as antimicrobial agents against pathogens such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Candida albicans . Furthermore, such molecular frameworks are frequently explored in anticancer research, with some derivatives showing cytotoxic activity against various human cancer cell lines . The presence of multiple hydrogen bond donors and acceptors in this compound also suggests potential for applications in material science, including the development of non-linear optical (NLO) materials . The compound is intended for use in discovery chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C6H7N7O

Molecular Weight

193.17 g/mol

IUPAC Name

4-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H7N7O/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14)

InChI Key

OWOPUZUOUHXYLA-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

Biological Activity

The compound 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one , also known by its CAS number 1871630-87-3, is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The molecular structure of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one can be represented as follows:

Molecular Formula C6H7N7O\text{Molecular Formula }C_6H_7N_7O

Table 1: Key Properties of the Compound

PropertyValue
Molecular Weight209.23 g/mol
CAS Number1871630-87-3
SolubilitySoluble in water
Melting PointNot specified

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study evaluating various triazole derivatives demonstrated that certain derivatives showed effectiveness against a range of bacteria, including resistant strains. The compound was tested against several bacterial species and showed promising results.

Case Study: Antibacterial Efficacy

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited Minimum Inhibitory Concentrations (MICs) in the range of 0.125–8 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like vancomycin and ciprofloxacin .

Antifungal Activity

The antifungal potential of triazole derivatives has been widely documented. The compound was evaluated for its activity against various Candida species and demonstrated significant antifungal properties.

Table 2: Antifungal Activity Against Candida Species

CompoundMIC (μg/mL)Comparison DrugMIC (μg/mL)
4-Amino Triazole0.046–3.11Ketoconazole0.68

Anticancer Properties

The anticancer activity of triazole derivatives has been a focal point in recent research. The compound was tested against several human cancer cell lines using the MTT assay to assess its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies showed that the compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values indicating effective growth inhibition .

The biological activity of the compound is largely attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, the inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) has been linked to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs with distinct substituents (Table 1):

Table 1: Key Structural and Physical Properties of Comparable Compounds
Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
2-methyl-2H-1,2,3-triazol-4-yl C₆H₇N₇O 193.17 Triazole enables H-bonding; moderate size Target
2-bromofuran-3-yl C₇H₅BrN₄O₂ 257.04 Bromine increases lipophilicity and weight
5-chlorofuran-2-yl C₇H₅ClN₄O₂ 212.59 Chlorine enhances reactivity; planar furan
tert-butyl C₇H₁₂N₄O 184.20 Bulky group reduces solubility

Key Observations:

Electronic Effects :

  • The triazole group in the target compound provides nitrogen-rich sites for hydrogen bonding and π-π stacking, advantageous in medicinal chemistry.
  • Halogenated analogs (e.g., bromo- and chlorofuran derivatives) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Synthetic Routes :

  • The target compound likely derives from condensation reactions similar to those in , where triazole-containing intermediates (e.g., hydrazinecarbodithioates) react with electrophilic partners (e.g., chlorinated acetates) .
  • Halogenated analogs may require halogenation steps, as seen in the synthesis of bromofuran derivatives .

Crystallographic and Packing Behavior

  • Target Compound : The triazole group may form intermolecular hydrogen bonds (N–H···N/O), influencing crystal packing. SHELXL refinement would confirm bond lengths and angles .
  • Chlorofuran Analog : Smaller chlorine may result in weaker interactions but greater structural flexibility .
  • Mercury software enables visualization of these differences, highlighting packing efficiency and void spaces .

Preparation Methods

Hydrazinolysis of Ethyl Acetate to Form Acethydrazide

Step Reagents & Conditions Product Yield Notes
1 Ethyl acetate + Hydrazine hydrate (1.2 molar ratio), reflux at 80°C Acethydrazide ~98% The reaction involves nucleophilic attack of hydrazine on the ester carbonyl, producing acethydrazide, a key intermediate.

Discussion: This step is crucial for generating the hydrazide precursor, which is reactive for subsequent cyclization. The high yield and mild conditions favor large-scale synthesis.

Cyclization with Triphosgene to Form Triazine Intermediate

Step Reagents & Conditions Product Yield Notes
2 Acethydrazide + Triphosgene (0.8 molar ratio), reflux at 100°C 4-Amino-6-chloro-1,3,5-triazine 85-90% Triphosgene replaces phosgene, reducing toxicity and cost. The cyclization forms the core heterocycle.

Discussion: Triphosgene acts as a safer phosgene substitute, facilitating cyclization under controlled conditions. The process minimizes byproducts and improves safety.

Alkylation with Methyl Chloride or Analogues

Step Reagents & Conditions Product Yield Notes
3 Triazine intermediate + methyl chloride (or methyl iodide), base (e.g., sodium hydride), at 0°C to room temperature Methylated triazine derivative 80-85% Alkylation introduces the methyl group at the nitrogen atom, essential for the final structure.

Discussion: Alkylation is optimized to prevent over-alkylation or side reactions. The choice of base and temperature is critical for selectivity.

Ring Expansion and Final Heterocycle Formation

Step Reagents & Conditions Product Yield Notes
4 Alkylated intermediate + Hydrazine hydrate, reflux at 80°C Final compound: 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one 75-85% Ring expansion or cyclization completes the heterocyclic core.

Discussion: This step involves ring closure facilitated by hydrazine, forming the triazolyl substituent attached to the triazine core. The process is optimized for high purity and yield.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Main Product Yield (%) References
1 Ethyl acetate Hydrazine hydrate Reflux at 80°C Acethydrazide ~98 ,
2 Acethydrazide Triphosgene Reflux at 100°C 4-Amino-6-chloro-1,3,5-triazine 85-90
3 Triazine derivative Methyl chloride 0°C to room temp Methylated triazine 80-85
4 Alkylated intermediate Hydrazine hydrate Reflux at 80°C Final heterocycle 75-85 ,

Research Findings and Optimization Strategies

  • Use of Triphosgene: Replacing phosgene with triphosgene reduces toxicity and equipment requirements, aligning with green chemistry principles.
  • Reaction Conditions: Mild temperatures (0–100°C) and inert atmospheres improve safety and yield.
  • Scalability: The process is adaptable for large-scale manufacturing, with high yields (>85%) and minimal byproducts.
  • Functional Group Tolerance: The methodology tolerates various substituents, enabling derivatization for structure-activity relationship studies.

Additional Considerations and Notes

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